REACTION_SMILES
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[CH3:1][N:2]1[CH2:3][C:4]2=[C:5]([CH2:6][CH2:7]1)[CH2:8][N:9]([C:11]([O:12][CH2:13][CH3:14])=[O:15])[CH2:10]2.[OH2:16]>>[CH3:1][N:2]1[CH2:3][C:4]2=[C:5]([CH2:6][CH2:7]1)[CH2:8][NH:9][CH2:10]2
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Name
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CCOC(=O)N1CC2=C(CN(C)CC2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1CC2=C(CN(C)CC2)C1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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CN1CCC2=C(CNC2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |